![molecular formula C18H23NO2 B5684225 N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(4-methoxyphenyl)methanamine](/img/structure/B5684225.png)
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(4-methoxyphenyl)methanamine
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Overview
Description
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(4-methoxyphenyl)methanamine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of methoxy and dimethylphenyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(4-methoxyphenyl)methanamine can be achieved through several methods. One common approach involves the reduction of Schiff bases. The Schiff base is formed by the condensation of 4-methoxy-2,5-dimethylbenzaldehyde with 4-methoxybenzylamine. The resulting Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate the reduction process. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(4-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, such as reducing nitro derivatives back to amines using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, Pd/C, PtO2
Substitution: NaH, KOtBu, alkyl halides
Major Products
Oxidation: Nitroso and nitro derivatives
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(4-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylphenyl groups enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
- N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine
- N-[(4-methoxyphenyl)methyl]-1-(4-chlorophenyl)methanamine
Uniqueness
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(4-methoxyphenyl)methanamine is unique due to the presence of both methoxy and dimethylphenyl groups, which confer distinct chemical and biological properties. These groups enhance its stability, solubility, and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13-10-18(21-4)14(2)9-16(13)12-19-11-15-5-7-17(20-3)8-6-15/h5-10,19H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDAZGAASWROBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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